molecular formula C11H18N4O B13312365 N-Ethyl-3-(piperidin-3-yl)-1H-pyrazole-4-carboxamide

N-Ethyl-3-(piperidin-3-yl)-1H-pyrazole-4-carboxamide

Cat. No.: B13312365
M. Wt: 222.29 g/mol
InChI Key: HSBKIQXZBIILPR-UHFFFAOYSA-N
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Description

N-Ethyl-3-(piperidin-3-yl)-1H-pyrazole-4-carboxamide: is a chemical compound that belongs to the class of pyrazole derivatives Pyrazole derivatives are known for their wide range of biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl-3-(piperidin-3-yl)-1H-pyrazole-4-carboxamide typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclization of appropriate hydrazine derivatives with 1,3-diketones under acidic or basic conditions.

    Introduction of the Piperidine Moiety: The piperidine ring can be introduced through nucleophilic substitution reactions, where a suitable piperidine derivative reacts with the pyrazole intermediate.

    Ethylation: The ethyl group can be introduced through alkylation reactions using ethyl halides or ethyl sulfonates.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: N-Ethyl-3-(piperidin-3-yl)-1H-pyrazole-4-carboxamide can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups on the pyrazole or piperidine rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It has been investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: The compound is being explored for its potential therapeutic applications, particularly in the treatment of neurological disorders and cancer.

    Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N-Ethyl-3-(piperidin-3-yl)-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, leading to therapeutic effects.

Comparison with Similar Compounds

N-Ethyl-3-(piperidin-3-yl)-1H-pyrazole-4-carboxamide can be compared with other pyrazole derivatives, such as:

    3-(Piperidin-3-yl)-1H-pyrazole-4-carboxamide: Lacks the ethyl group, which may affect its biological activity and pharmacokinetic properties.

    N-Methyl-3-(piperidin-3-yl)-1H-pyrazole-4-carboxamide: Contains a methyl group instead of an ethyl group, which may result in different biological activities.

    3-(Piperidin-3-yl)-1H-pyrazole-4-carboxylic acid: Contains a carboxylic acid group instead of a carboxamide group, which may influence its solubility and reactivity.

The uniqueness of this compound lies in its specific structural features, which may confer distinct biological activities and therapeutic potential.

Properties

Molecular Formula

C11H18N4O

Molecular Weight

222.29 g/mol

IUPAC Name

N-ethyl-5-piperidin-3-yl-1H-pyrazole-4-carboxamide

InChI

InChI=1S/C11H18N4O/c1-2-13-11(16)9-7-14-15-10(9)8-4-3-5-12-6-8/h7-8,12H,2-6H2,1H3,(H,13,16)(H,14,15)

InChI Key

HSBKIQXZBIILPR-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)C1=C(NN=C1)C2CCCNC2

Origin of Product

United States

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